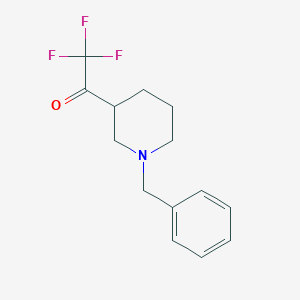

1-(1-Benzylpiperidin-3-yl)-2,2,2-trifluoroethanone

Description

Properties

IUPAC Name |

1-(1-benzylpiperidin-3-yl)-2,2,2-trifluoroethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16F3NO/c15-14(16,17)13(19)12-7-4-8-18(10-12)9-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAYNMYZCQZOPDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)CC2=CC=CC=C2)C(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50735097 | |

| Record name | 1-(1-Benzylpiperidin-3-yl)-2,2,2-trifluoroethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50735097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1182349-49-0 | |

| Record name | 1-(1-Benzylpiperidin-3-yl)-2,2,2-trifluoroethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50735097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"1-(1-Benzylpiperidin-3-yl)-2,2,2-trifluoroethanone" synthesis protocol

An In-Depth Technical Guide to the Synthesis of 1-(1-Benzylpiperidin-3-yl)-2,2,2-trifluoroethanone

Introduction

This compound is a fluorinated organic compound featuring a benzylpiperidine moiety linked to a trifluoroethanone group. The incorporation of fluorine atoms into organic molecules can significantly alter their physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. Trifluoromethyl ketones, in particular, are valuable synthons in the development of pharmacologically active agents.[1] The benzylpiperidine scaffold is also a common feature in a variety of biologically active compounds, including acetylcholinesterase inhibitors and sigma receptor ligands.[2][3] This guide provides a comprehensive overview of a proposed synthetic route to this compound, designed for researchers and professionals in drug discovery and development.

Retrosynthetic Analysis

A plausible retrosynthetic analysis for this compound suggests a two-step approach starting from the commercially available 1-benzyl-3-hydroxypiperidine. The key transformations involve the oxidation of the secondary alcohol to a ketone, followed by the introduction of the trifluoroacetyl group.

Proposed Synthetic Pathway

The proposed synthesis is a two-stage process:

-

Stage 1: Oxidation of 1-Benzyl-3-hydroxypiperidine to 1-Benzyl-3-piperidone.

-

Stage 2: Trifluoroacetylation of 1-Benzyl-3-piperidone to yield the final product.

This pathway is advantageous as it utilizes a readily available starting material and employs well-established chemical transformations.

Stage 1: Oxidation of 1-Benzyl-3-hydroxypiperidine

The initial step involves the oxidation of the secondary alcohol in 1-benzyl-3-hydroxypiperidine to the corresponding ketone, 1-benzyl-3-piperidone. A variety of oxidizing agents can be employed for this transformation; however, a common and effective method is the use of sodium borohydride in the reverse reaction, suggesting the forward reaction can be achieved with standard oxidizing agents.[4] For the purpose of this guide, a Swern oxidation is proposed, which offers mild reaction conditions and high yields.

Experimental Protocol: Swern Oxidation

Materials and Reagents:

| Reagent/Material | Molecular Weight | Quantity | Moles |

| Oxalyl chloride | 126.93 g/mol | 1.5 mL | 2.1 mmol |

| Dimethyl sulfoxide (DMSO) | 78.13 g/mol | 2.0 mL | 28.2 mmol |

| 1-Benzyl-3-hydroxypiperidine | 191.27 g/mol | 3.0 g | 15.7 mmol |

| Triethylamine | 101.19 g/mol | 11.0 mL | 78.5 mmol |

| Dichloromethane (DCM) | 84.93 g/mol | 100 mL | - |

| Saturated aq. NH4Cl | - | 50 mL | - |

| Saturated aq. NaHCO3 | - | 50 mL | - |

| Brine | - | 50 mL | - |

| Anhydrous Na2SO4 | 142.04 g/mol | 10 g | - |

Procedure:

-

A solution of oxalyl chloride (1.5 mL, 2.1 mmol) in anhydrous dichloromethane (50 mL) is prepared in a round-bottom flask under an inert atmosphere (argon or nitrogen) and cooled to -78 °C in a dry ice/acetone bath.

-

A solution of dimethyl sulfoxide (2.0 mL, 28.2 mmol) in anhydrous dichloromethane (10 mL) is added dropwise to the stirred oxalyl chloride solution, maintaining the temperature at -78 °C. The mixture is stirred for 15 minutes.

-

A solution of 1-benzyl-3-hydroxypiperidine (3.0 g, 15.7 mmol) in anhydrous dichloromethane (20 mL) is then added dropwise to the reaction mixture. Stirring is continued for 1 hour at -78 °C.[5]

-

Triethylamine (11.0 mL, 78.5 mmol) is added to the flask, and the reaction mixture is allowed to warm to room temperature while stirring for an additional 1-2 hours.

-

The reaction is quenched by the addition of saturated aqueous ammonium chloride solution (50 mL). The organic layer is separated, and the aqueous layer is extracted with dichloromethane (2 x 25 mL).

-

The combined organic layers are washed sequentially with saturated aqueous sodium bicarbonate solution (50 mL) and brine (50 mL).[6]

-

The organic phase is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude 1-benzyl-3-piperidone.

-

The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent.

Stage 2: Trifluoroacetylation of 1-Benzyl-3-piperidone

The second stage involves the introduction of the trifluoroacetyl group at the 3-position of the piperidone ring. This can be achieved through the formation of an enolate from 1-benzyl-3-piperidone, followed by reaction with a suitable trifluoroacetylating agent, such as ethyl trifluoroacetate.

Experimental Protocol: Trifluoroacetylation

Materials and Reagents:

| Reagent/Material | Molecular Weight | Quantity | Moles |

| 1-Benzyl-3-piperidone | 189.26 g/mol | 2.0 g | 10.6 mmol |

| Sodium hydride (60% dispersion in mineral oil) | 24.00 g/mol | 0.51 g | 12.7 mmol |

| Ethyl trifluoroacetate | 142.08 g/mol | 1.8 mL | 15.9 mmol |

| Anhydrous Tetrahydrofuran (THF) | 72.11 g/mol | 80 mL | - |

| Saturated aq. NH4Cl | - | 40 mL | - |

| Ethyl acetate | 88.11 g/mol | 100 mL | - |

| Brine | - | 40 mL | - |

| Anhydrous MgSO4 | 120.37 g/mol | 10 g | - |

Procedure:

-

To a stirred suspension of sodium hydride (0.51 g of a 60% dispersion in mineral oil, 12.7 mmol) in anhydrous tetrahydrofuran (40 mL) under an inert atmosphere, a solution of 1-benzyl-3-piperidone (2.0 g, 10.6 mmol) in anhydrous tetrahydrofuran (40 mL) is added dropwise at 0 °C.

-

The reaction mixture is stirred at room temperature for 1 hour to facilitate the formation of the enolate.

-

The mixture is then cooled to -78 °C, and ethyl trifluoroacetate (1.8 mL, 15.9 mmol) is added dropwise.

-

The reaction is stirred at -78 °C for 2 hours and then allowed to warm to room temperature overnight.

-

The reaction is carefully quenched by the addition of saturated aqueous ammonium chloride solution (40 mL).

-

The mixture is extracted with ethyl acetate (2 x 50 mL). The combined organic layers are washed with brine (40 mL), dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes) to afford this compound.

Characterization and Validation

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will confirm the molecular structure, and ¹⁹F NMR will verify the presence of the trifluoromethyl group.

-

Mass Spectrometry (MS): To confirm the molecular weight of the product.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the ketone carbonyl stretching frequency.

Visualization of the Synthetic Workflow

Sources

- 1. Trifluoromethyl ketones: properties, preparation, and application - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. N-Benzylpiperidine derivatives of 1,2,4-thiadiazolidinone as new acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1-Benzyl-3-piperidinol | 14813-01-5 [chemicalbook.com]

- 5. CAS 14813-01-5: 1-Benzyl-3-hydroxypiperidine | CymitQuimica [cymitquimica.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to 1-(1-Benzylpiperidin-3-yl)-2,2,2-trifluoroethanone: Synthesis, Properties, and Therapeutic Potential

This technical guide provides a comprehensive overview of the chemical properties, a proposed synthetic route, and the prospective applications of the novel compound, 1-(1-Benzylpiperidin-3-yl)-2,2,2-trifluoroethanone. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. By combining the well-established N-benzylpiperidine scaffold with a trifluoroethanone moiety, this molecule presents an intriguing candidate for further investigation.

Introduction: A Synthesis of Promising Pharmacophores

The N-benzylpiperidine motif is a cornerstone in modern drug discovery, valued for its structural flexibility and three-dimensional character.[1] This scaffold is present in numerous approved pharmaceuticals, where it often contributes to optimal efficacy and favorable physicochemical properties.[1] The benzyl group, in particular, can engage in crucial cation-π interactions with target proteins, a key factor in modulating biological activity.[1] The piperidine ring itself is a prevalent feature in a wide array of therapeutic agents, including those for cancer and Alzheimer's disease.[2][3]

The incorporation of a trifluoromethyl (-CF3) group is a widely employed strategy in medicinal chemistry to enhance a molecule's therapeutic profile.[4] This group can significantly improve metabolic stability, lipophilicity, and binding affinity of a drug candidate to its target.[5][6] Trifluoromethyl ketones, in particular, are valuable synthetic intermediates and have been the subject of extensive research.[7] The combination of these two pharmacophores in this compound suggests a compound with significant potential for biological activity.

Physicochemical and Structural Properties

While empirical data for this compound is not yet available in the public domain, its properties can be predicted based on its constituent moieties.

| Property | Predicted Value |

| Molecular Formula | C₁₄H₁₆F₃NO |

| Molecular Weight | 271.28 g/mol |

| Appearance | Likely a colorless to pale yellow oil or low-melting solid |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol. |

| Basicity (pKa) | The piperidine nitrogen is expected to be basic, with a pKa similar to other N-benzylpiperidines. |

graph "Chemical_Structure" {

layout=neato;

node [shape=plaintext];

edge [style=solid];

N1 [label="N", pos="0,0!"];

C1 [label="C", pos="-1.2,-0.5!"];

C2 [label="C", pos="-1.2,-1.9!"];

C3 [label="C", pos="0,-2.6!"];

C4 [label="C", pos="1.2,-1.9!"];

C5 [label="C", pos="1.2,-0.5!"];

C_benzyl [label="CH2", pos="0,1.4!"];

C_phenyl1 [label="C", pos="-0.7,2.4!"];

C_phenyl2 [label="C", pos="-0.7,3.8!"];

C_phenyl3 [label="C", pos="0,4.5!"];

C_phenyl4 [label="C", pos="0.7,3.8!"];

C_phenyl5 [label="C", pos="0.7,2.4!"];

C_phenyl_link [label="C", pos="0,2.1!"];

C_keto [label="C", pos="2.4,-0.5!"];

O_keto [label="O", pos="3.1,0!"];

C_CF3 [label="C", pos="2.9,-1.5!"];

F1 [label="F", pos="2.2,-2.3!"];

F2 [label="F", pos="3.6,-2.3!"];

F3 [label="F", pos="3.6,-0.7!"];

N1 -- C1;

C1 -- C2;

C2 -- C3;

C3 -- C4;

C4 -- C5;

C5 -- N1;

N1 -- C_benzyl;

C_benzyl -- C_phenyl_link;

C_phenyl_link -- C_phenyl1;

C_phenyl1 -- C_phenyl2;

C_phenyl2 -- C_phenyl3;

C_phenyl3 -- C_phenyl4;

C_phenyl4 -- C_phenyl5;

C_phenyl5 -- C_phenyl_link;

C5 -- C_keto;

C_keto -- O_keto [style=double];

C_keto -- C_CF3;

C_CF3 -- F1;

C_CF3 -- F2;

C_CF3 -- F3;

label="this compound";

fontsize=12;

}

Sources

- 1. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 5. researchgate.net [researchgate.net]

- 6. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]

- 7. Trifluoromethyl ketones: properties, preparation, and application - Chemical Communications (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Putative Mechanism of Action of 1-(1-Benzylpiperidin-3-yl)-2,2,2-trifluoroethanone

Executive Summary

The compound 1-(1-Benzylpiperidin-3-yl)-2,2,2-trifluoroethanone is a synthetic molecule featuring a benzylpiperidine scaffold, a privileged structure in central nervous system (CNS) drug discovery, and a trifluoroethanone moiety, known to enhance pharmacological properties. To date, no direct experimental studies have elucidated its specific mechanism of action (MoA). This guide provides a comprehensive, technically-grounded framework for understanding and investigating its potential MoA. By deconstructing the molecule into its core pharmacophores and analyzing the extensive literature on analogous structures, we hypothesize that this compound functions as a multi-target CNS agent. The primary putative mechanisms involve cholinesterase inhibition and sigma (σ) receptor modulation. This document outlines the scientific basis for this hypothesis and provides detailed experimental protocols for its validation, serving as a strategic roadmap for future research and development.

Structural Deconstruction and Mechanistic Hypothesis

The rational investigation of a novel compound's MoA begins with a thorough analysis of its chemical structure. The molecule can be dissected into two key functional components: the benzylpiperidine scaffold and the trifluoroethanone side chain .

The Benzylpiperidine Scaffold: A Privileged CNS Motif

The benzylpiperidine core is frequently found in biologically active compounds, particularly those targeting the CNS.[1] Its prevalence stems from a combination of structural rigidity, basicity (the piperidine nitrogen is typically protonated at physiological pH), and lipophilicity that facilitates blood-brain barrier penetration.[2][3] Literature on structurally similar compounds points toward three primary, non-exclusive biological targets.

-

Cholinesterase (AChE/BChE) Inhibition: Numerous N-benzylpiperidine derivatives are potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[4][5][6] These enzymes are responsible for the breakdown of the neurotransmitter acetylcholine.[4] Their inhibition is a cornerstone of symptomatic treatment for Alzheimer's disease.[6] The benzyl group often engages in π-π stacking interactions within the enzyme's active site, while the protonated piperidine nitrogen forms a key cation-π interaction.[4]

-

Sigma (σ) Receptor Modulation: The σ₁ and σ₂ receptors are intracellular chaperone proteins implicated in a wide range of neurological conditions, including neuropathic pain, neurodegeneration, and psychiatric disorders.[7][8] Benzylpiperidine and related structures are well-established high-affinity ligands for σ receptors.[2][7] The interaction is typically driven by the protonated amine and hydrophobic interactions involving the benzyl and piperidine rings.[2]

-

Monoamine Oxidase (MAO) Inhibition: MAO-A and MAO-B are enzymes that metabolize monoamine neurotransmitters (e.g., dopamine, serotonin, norepinephrine). Selective MAO-B inhibitors, in particular, are used in the treatment of Parkinson's disease.[9][10] The benzylpiperidine scaffold has been successfully incorporated into potent and selective MAO-B inhibitors.[9][10]

The Trifluoroethanone Moiety: A Potency and Stability Enhancer

The introduction of fluorine, and specifically the trifluoromethyl (-CF₃) group, is a widely used strategy in modern medicinal chemistry.[11][12] The trifluoroethanone side chain at the 3-position of the piperidine ring is expected to confer several critical properties:

-

Metabolic Stability: The strong carbon-fluorine bond resists metabolic degradation, potentially increasing the compound's half-life.

-

Enhanced Binding Affinity: The highly electronegative fluorine atoms can alter the electronic profile of the molecule, potentially forming favorable interactions (e.g., hydrogen bonds, dipole interactions) with target proteins.[11]

-

Increased Lipophilicity: This can improve membrane permeability and penetration across the blood-brain barrier.

Formulation of a Primary Hypothesis

Based on the convergence of evidence from its structural components, we propose the following primary hypothesis:

This compound is a multi-target CNS modulator with primary activity as a cholinesterase inhibitor and/or a sigma receptor ligand.

The benzylpiperidine core strongly predisposes the molecule to these interactions, while the trifluoroethanone moiety likely serves to enhance potency, selectivity, and pharmacokinetic properties.

Caption: Hypothesized link between structure and targets.

Experimental Validation Framework

A rigorous, multi-tiered experimental approach is required to test our hypothesis. The following protocols provide a self-validating system, starting with direct target engagement assays and progressing to cell-based functional assays.

Protocol 1: In Vitro Cholinesterase Inhibition Assay

This experiment will quantify the compound's inhibitory potency against AChE and BChE using the well-established Ellman's method.[13]

Objective: Determine the IC₅₀ values for this compound against human recombinant AChE and BChE.

Methodology:

-

Reagent Preparation:

-

Prepare Assay Buffer (e.g., 0.1 M phosphate buffer, pH 7.5).

-

Prepare substrate solutions: Acetylthiocholine iodide (ATChI) for AChE and S-butyrylthiocholine iodide (BTChI) for BChE.

-

Prepare Ellman's Reagent: 5,5'-dithio-bis-(2-nitrobenzoic acid) or DTNB.

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and create a serial dilution series.

-

-

Assay Procedure (96-well plate format):

-

To each well, add Assay Buffer, DTNB solution, and the respective enzyme solution (AChE or BChE).

-

Add aliquots of the test compound dilutions (or vehicle for control wells).

-

Pre-incubate the plate for 15 minutes at a controlled temperature (e.g., 37°C).

-

Initiate the reaction by adding the corresponding substrate (ATChI or BTChI).

-

Measure the change in absorbance at 412 nm over time using a spectrophotometric plate reader. The rate of color change is proportional to enzyme activity.[14]

-

-

Data Analysis:

-

Calculate the percentage of enzyme inhibition for each concentration of the test compound relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

Caption: Workflow for Cholinesterase Inhibition Assay.

Protocol 2: In Vitro Sigma Receptor Radioligand Binding Assay

This assay will determine the compound's binding affinity (Kᵢ) for σ₁ and σ₂ receptors.

Objective: To quantify the binding affinity of this compound at human σ₁ and σ₂ receptors.

Methodology:

-

Membrane Preparation:

-

Competitive Binding Assay:

-

For σ₁ Receptor: Use -pentazocine as the selective radioligand.[7][15]

-

For σ₂ Receptor: Use [³H]-DTG in the presence of a high concentration of unlabeled (+)-pentazocine to block the σ₁ sites.[17]

-

In a 96-well plate, combine the membrane preparation, the appropriate radioligand (at a concentration near its Kₔ), and varying concentrations of the unlabeled test compound.

-

Include wells for "total binding" (radioligand + membranes) and "non-specific binding" (radioligand + membranes + a high concentration of a known unlabeled ligand like haloperidol).[7]

-

-

Incubation and Filtration:

-

Incubate the plate (e.g., 60 minutes at 30°C) to allow binding to reach equilibrium.[16]

-

Rapidly terminate the reaction by vacuum filtration through glass fiber filters (e.g., GF/B or GF/C) pre-soaked in polyethyleneimine (PEI) to reduce non-specific binding.[15][16]

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

-

Quantification and Analysis:

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of the test compound to determine the IC₅₀.

-

Convert the IC₅₀ to a binding affinity constant (Kᵢ) using the Cheng-Prusoff equation.

-

Caption: Workflow for Sigma Receptor Binding Assay.

Protocol 3: Cell-Based Neuroprotection Assay

This assay assesses the compound's functional effect on neuronal viability, a crucial step in translating target binding into a physiological outcome.

Objective: To evaluate the ability of the compound to protect neuronal cells from oxidative stress-induced cell death.

Methodology:

-

Cell Culture:

-

Culture a relevant neuronal cell line (e.g., human neuroblastoma SH-SY5Y or mouse hippocampal HT22) under standard conditions.

-

-

Assay Procedure:

-

Seed cells into a 96-well plate and allow them to adhere.

-

Pre-treat the cells with various concentrations of the test compound for a defined period (e.g., 1-2 hours).

-

Induce cellular stress by adding a neurotoxic agent, such as hydrogen peroxide (H₂O₂) or glutamate.[6] Include control wells with no toxin and wells with toxin but no test compound.

-

Incubate for a further period (e.g., 24 hours) to allow cell death to occur.

-

-

Viability Assessment:

-

Measure cell viability using a standard method, such as the MTT assay (measures metabolic activity) or the LDH release assay (measures membrane integrity).

-

-

Data Analysis:

-

Normalize the viability data to the untreated control wells (100% viability) and the toxin-only wells (0% protection).

-

Plot the percentage of neuroprotection against the log concentration of the test compound to determine the EC₅₀ (effective concentration for 50% protection).

-

Data Interpretation and Structure-Activity Relationship (SAR) Context

The results from these experiments will provide a quantitative profile of the compound's activity.

Quantitative Data Summary

The expected outputs can be summarized for clear comparison.

| Assay Type | Target | Parameter | Expected Value Range |

| Enzyme Inhibition | Human AChE | IC₅₀ | Sub-micromolar to low micromolar |

| Human BChE | IC₅₀ | Sub-micromolar to low micromolar | |

| Receptor Binding | Human σ₁ Receptor | Kᵢ | Nanomolar to sub-micromolar |

| Human σ₂ Receptor | Kᵢ | Nanomolar to micromolar | |

| Functional Assay | Neuroprotection | EC₅₀ | Micromolar |

Contextual SAR of Benzylpiperidine Analogs

The potency of our test compound can be contextualized by comparing it with published data for related molecules.

| Compound Class | Target(s) | Key Structural Features | Reported Potency (IC₅₀ or Kᵢ) | Reference |

| Pyridazinobenzylpiperidines | MAO-B | 3-Cl substitution on benzyl ring | IC₅₀ = 0.203 µM | [9] |

| Benzylpiperidine Carboxamides | AChE | Amide linker, varied aromatic head | IC₅₀ = 0.41 µM | [5] |

| Benzylpiperidine-Pyridine Hybrids | σ₁ Receptor | Propylamino linker | Kᵢ = 2.97 nM | [8] |

| N-Benzylpiperidine Analogs | AChE, BACE-1 | Varied linkers and head groups | Dual inhibitors with nanomolar potency | [3] |

This comparative analysis is crucial. For instance, studies have shown that the length of the linker between the benzylpiperidine moiety and another aromatic system is critical for σ₁ receptor affinity, with propyl and butyl linkers often being optimal.[8] The substitution pattern on the benzyl ring is also a key determinant of MAO-B inhibitory activity.[9] The data generated for this compound will contribute a new, valuable data point to this broader SAR landscape.

Conclusion and Future Directions

This guide posits that this compound is a promising CNS-active compound whose mechanism of action is likely centered on the modulation of cholinesterases and/or sigma receptors. This hypothesis is built upon the well-documented pharmacology of its benzylpiperidine core and the known physicochemical benefits conferred by its trifluoroethanone moiety.

The experimental framework detailed herein provides a clear and robust pathway to validating this hypothesis. Successful confirmation of potent activity at these targets would warrant progression to more complex studies, including:

-

Enzyme kinetics to determine the mode of inhibition (e.g., competitive, non-competitive).

-

In vivo animal models to assess cognitive enhancement (e.g., Morris water maze, Y-maze)[3] or antinociceptive effects (e.g., chronic constriction injury model).[7]

-

Pharmacokinetic studies to determine brain penetration, metabolic fate, and oral bioavailability.

By systematically executing this research plan, the scientific community can definitively elucidate the mechanism of action of this compound and unlock its potential as a lead for the development of novel therapeutics for neurodegenerative and other CNS disorders.

References

-

Abadi, A. H., et al. (2021). Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects. ACS Chemical Neuroscience. Available at: [Link]

-

Alarcón-Alonso, J., et al. (2022). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. Molecules. Available at: [Link]

-

Ambrosio, F. A., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry. Available at: [Link]

-

Bari, S. B., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Molecules. Available at: [Link]

-

Caudle, W. M., et al. (2018). Acetylcholinesterase Inhibition Assays for High-Throughput Screening. Methods in Molecular Biology. Available at: [Link]

-

Cho, Y., et al. (2024). Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives. Molecules. Available at: [Link]

-

Chourasiya, A., et al. (2019). Design and development of multitarget-directed N-Benzylpiperidine analogs as potential candidates for the treatment of Alzheimer's disease. European Journal of Medicinal Chemistry. Available at: [Link]

-

Chu, U. B., & Ruoho, A. E. (2016). SIGMA RECEPTOR BINDING ASSAYS. Current Protocols in Pharmacology. Available at: [Link]

-

Criado, M., et al. (2016). N-Benzylpiperidine Derivatives as α7 Nicotinic Receptor Antagonists. ACS Chemical Neuroscience. Available at: [Link]

-

D'Andrea, A. P., et al. (2024). Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives. Molecules. Available at: [Link]

-

Granchi, C., et al. (2022). Reversible Monoacylglycerol Lipase Inhibitors: Discovery of a New Class of Benzylpiperidine Derivatives. Journal of Medicinal Chemistry. Available at: [Link]

-

Inoue, M., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules. Available at: [Link]

-

Marco-Contelles, J., et al. (2021). 6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors. Molecules. Available at: [Link]

-

Maher, P., et al. (2007). A Novel Approach to Screening for New Neuroprotective Compounds for the Treatment of Stroke. Brain Research. Available at: [Link]

-

Chu, U. B., & Ruoho, A. E. (2015). Sigma Receptor Binding Assays. Current Protocols in Pharmacology. Available at: [Link]

-

Cho, Y., et al. (2024). Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives (PDF). ResearchGate. Available at: [Link]

-

Granchi, C., et al. (2022). Reversible Monoacylglycerol Lipase Inhibitors: Discovery of a New Class of Benzylpiperidine Derivatives. Usiena Air. Available at: [Link]

-

Wikipedia contributors. (2024). Solvent. Wikipedia. Available at: [Link]

-

Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Gifford Bioscience. Available at: [Link]

-

Kruger, H. G., et al. (2019). Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease. European Journal of Medicinal Chemistry. Available at: [Link]

-

ACS Publications. (2023). Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. ACS Omega. Available at: [Link]

-

Aluko, R. E., et al. (2022). In vitro inhibition of acetylcholinesterase activity by yellow field pea (Pisum sativum) protein-derived peptides as revealed by kinetics and molecular docking. Frontiers in Nutrition. Available at: [Link]

-

Yen, J. H., et al. (2022). Testing the Neuroprotective Properties of PCSO-524® Using a Neuronal Cell Cycle Suppression Assay. MDPI. Available at: [Link]

-

Ambrosio, F. A., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Publishing. Available at: [Link]

-

PubChem. (n.d.). 1-(3,5-Dichloro-4-fluorophenyl)-2,2,2-trifluoroethanone. PubChem. Available at: [Link]

-

MilliporeSigma. (n.d.). Receptor Binding Assays - Multiwell Plates. MilliporeSigma. Available at: [Link]

-

ACS Publications. (n.d.). Synthesis and Structure-Activity Relationships of Acetylcholinesterase Inhibitors: 1-Benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine Hydrochloride and Related Compounds. Journal of Medicinal Chemistry. Available at: [Link]

-

Wikipedia contributors. (2024). 4-Benzylpiperidine. Wikipedia. Available at: [Link]

-

University of Bari Aldo Moro. (n.d.). Development of Novel Phenoxyalkylpiperidines as High-Affinity Sigma-1 (σ1) Receptor Ligands with Potent Anti. Uniba. Available at: [Link]

-

Müller, K., et al. (2020). Contribution of Organofluorine Compounds to Pharmaceuticals. ACS Omega. Available at: [Link]

-

Casamassa, A., et al. (2018). Cell death assays for neurodegenerative disease drug discovery. Expert Opinion on Drug Discovery. Available at: [Link]

-

Gitea, D., et al. (2018). Acetylcholinesterase Inhibition and Antioxidant Activity of N-trans-Caffeoyldopamine and N-trans-Feruloyldopamine. MDPI. Available at: [Link]

-

Boster Biological Technology. (n.d.). Acetylcholinesterase (AChE) Assay Kit Catalog Nos. AR4001. Boster Biological Technology. Available at: [Link]

-

Wang, L., et al. (2019). Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer's disease. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

-

Poprac, P., et al. (2017). Neuroprotective Effect of Antioxidants in the Brain. MDPI. Available at: [Link]

-

Manalo, R. V. M., & Medina, P. M. B. (2024). Pharmacological effects and phytochemical profile of methanolic Odontosoria biflora (Kaulf.) C.Chr. [Lindsaeaceae] extract in Caenorhabditis elegans models of Parkinson's disease. Frontiers in Pharmacology. Available at: [Link]

Sources

- 1. Contribution of Organofluorine Compounds to Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design and development of multitarget-directed N-Benzylpiperidine analogs as potential candidates for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | In vitro inhibition of acetylcholinesterase activity by yellow field pea (Pisum sativum) protein-derived peptides as revealed by kinetics and molecular docking [frontiersin.org]

- 14. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 15. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]

- 16. giffordbioscience.com [giffordbioscience.com]

- 17. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-(1-Benzylpiperidin-3-yl)-2,2,2-trifluoroethanone (CAS Number: 1182349-49-0)

A Note on the Scope of this Document: As of the latest literature review, dedicated research on 1-(1-Benzylpiperidin-3-yl)-2,2,2-trifluoroethanone is limited. This guide has been compiled by leveraging extensive data on its core structural motifs: the benzylpiperidine scaffold and the trifluoromethyl ketone functional group. The information presented herein is a synthesis of established chemical principles and data from analogous compounds to provide a scientifically grounded yet prospective overview for researchers, scientists, and drug development professionals.

Introduction and Molecular Overview

This compound is a fluorinated organic compound featuring a benzyl-substituted piperidine ring linked to a trifluoroethanone moiety. The presence of the benzylpiperidine core suggests potential applications in neuropharmacology, as this scaffold is a well-known pharmacophore in various centrally active agents. The trifluoromethyl ketone group is a critical functional group in medicinal chemistry, known for its ability to act as a potent and selective enzyme inhibitor and to enhance the metabolic stability and bioavailability of drug candidates.

This guide provides a comprehensive technical overview of this compound, including its physicochemical properties, a plausible synthetic route, potential pharmacological significance, proposed analytical methodologies, and essential safety and handling protocols.

Physicochemical Properties

| Property | Value | Source/Method |

| CAS Number | 1182349-49-0 | Chemical Supplier Catalogs |

| Molecular Formula | C₁₄H₁₆F₃NO | Calculated |

| Molecular Weight | 271.28 g/mol | Calculated |

| Appearance | Likely a solid or oil | Inferred from related compounds |

| Solubility | Expected to be soluble in organic solvents like dichloromethane, ethyl acetate, and methanol. | Inferred from structural components |

Synthesis and Purification

Proposed Synthetic Pathway

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocol: A Hypothetical Step-by-Step Guide

Step 1: Synthesis of 1-(1-Benzylpiperidin-3-yl)-2,2,2-trifluoroethan-1-ol

-

To a solution of 1-benzyl-3-piperidone in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., argon), add trifluoromethyltrimethylsilane (TMSCF₃).

-

Slowly add a catalytic amount of a fluoride source, such as tetrabutylammonium fluoride (TBAF), to initiate the trifluoromethylation reaction.

-

Allow the reaction to stir at room temperature until completion, monitored by thin-layer chromatography (TLC).

-

Quench the reaction with an aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude alcohol intermediate.

Step 2: Oxidation to this compound

-

Dissolve the crude 1-(1-benzylpiperidin-3-yl)-2,2,2-trifluoroethan-1-ol in anhydrous dichloromethane (DCM).

-

Add an oxidizing agent such as pyridinium chlorochromate (PCC), or perform a Swern or Dess-Martin oxidation. These methods are known to be effective for the oxidation of secondary alcohols to ketones.[1]

-

Stir the reaction at room temperature and monitor its progress by TLC.

-

Upon completion, work up the reaction mixture according to the chosen oxidation protocol. Typically, this involves filtration through a pad of silica gel or celite to remove the oxidant byproducts, followed by washing with aqueous solutions.

-

The resulting crude product can be purified by column chromatography on silica gel to afford the pure this compound.

Potential Pharmacological Significance and Applications

The pharmacological profile of this compound has not been explicitly studied. However, its constituent chemical moieties provide strong indications of its potential biological activities.

The Benzylpiperidine Moiety: A Gateway to the Central Nervous System

The benzylpiperidine scaffold is a common feature in a multitude of biologically active compounds, particularly those targeting the central nervous system (CNS). Derivatives of benzylpiperidine have been investigated for a range of activities, including:

-

Acetylcholinesterase (AChE) Inhibition: Some N-benzylpiperidine derivatives have been designed as inhibitors of AChE, an enzyme involved in the breakdown of the neurotransmitter acetylcholine.[2] Such inhibitors are used in the symptomatic treatment of Alzheimer's disease.[3]

-

Sigma Receptor Modulation: Benzylpiperidine derivatives have shown high affinity for sigma (σ) receptors, which are implicated in various neurological and psychiatric disorders.[4]

-

Monoamine Oxidase (MAO) Inhibition: Certain benzylpiperidine compounds have been explored as inhibitors of monoamine oxidase, an enzyme that metabolizes monoamine neurotransmitters like serotonin, dopamine, and norepinephrine.[5]

The Trifluoromethyl Ketone Group: A Potent Pharmacophore

Trifluoromethyl ketones are recognized as valuable functional groups in medicinal chemistry.[6] Their key features include:

-

Enzyme Inhibition: The electrophilic nature of the ketone carbonyl, enhanced by the electron-withdrawing trifluoromethyl group, makes it an excellent warhead for forming stable hemiacetal or hemiketal adducts with serine, cysteine, or threonine residues in the active sites of enzymes. This property has been exploited in the design of potent and selective inhibitors for various proteases and esterases.

-

Metabolic Stability: The trifluoromethyl group can block metabolic oxidation at the alpha-position, thereby increasing the metabolic stability and half-life of a drug candidate.[7]

Caption: Inferred pharmacological potential of the target compound.

Analytical Methodologies for Characterization

The structural elucidation and purity assessment of this compound would rely on a combination of standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural characterization of organic molecules.[8]

-

¹H NMR: The proton NMR spectrum would provide information on the number of different types of protons and their connectivity. Key signals would include those for the aromatic protons of the benzyl group, the protons of the piperidine ring, and the methylene protons of the benzyl group.

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for each carbon atom in the molecule, including the characteristic downfield signal for the ketone carbonyl and the quartet for the trifluoromethyl carbon due to C-F coupling.

-

¹⁹F NMR: Fluorine NMR is particularly useful for fluorinated compounds and would show a singlet for the three equivalent fluorine atoms of the CF₃ group.[9]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound.[10]

-

High-Resolution Mass Spectrometry (HRMS): This would be used to confirm the elemental composition of the molecule by providing a highly accurate mass measurement.

-

Tandem Mass Spectrometry (MS/MS): Fragmentation analysis would likely show characteristic losses of the benzyl group, cleavage of the piperidine ring, and fragments corresponding to the trifluoroacetyl group.[11]

Chromatographic Methods

-

High-Performance Liquid Chromatography (HPLC): HPLC would be employed to assess the purity of the compound and for purification.

-

Gas Chromatography-Mass Spectrometry (GC-MS): If the compound is sufficiently volatile and thermally stable, GC-MS can be used for both separation and identification.

Safety and Handling

Specific safety data for this compound is not available. Therefore, it is crucial to handle this compound with the precautions appropriate for a novel chemical with potential biological activity. The safety information for related compounds, such as 1-benzyl-3-hydroxypiperidine, should be considered.[12][13] General guidelines for handling fluorinated organic compounds should also be followed.[14]

General Safety Precautions

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any vapors or dust.

-

Handling: Avoid contact with skin, eyes, and clothing. In case of contact, rinse immediately with plenty of water.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a compound of significant interest due to the combination of a pharmacologically relevant benzylpiperidine scaffold and a potent trifluoromethyl ketone functional group. While direct research on this molecule is currently lacking, this guide provides a comprehensive overview based on established chemical principles and data from analogous structures. The proposed synthetic route is feasible, and the potential for this compound to exhibit interesting biological activities, particularly in the realm of neuropharmacology and enzyme inhibition, warrants further investigation. Researchers and drug development professionals are encouraged to use this guide as a foundational resource for exploring the potential of this and related fluorinated benzylpiperidine derivatives.

References

- Tojo, G., & Fernández, M. (2006). Oxidation of Alcohols to Aldehydes and Ketones. Springer.

- Prakash, G. K. S., & Yudin, A. K. (2014). Perfluoroalkylation with organosilicon reagents. Chemical Reviews, 97(3), 757-786.

- Singh, R. P., & Shreeve, J. M. (2004). Recent highlights in the chemistry of trifluoromethyl-containing compounds. Tetrahedron, 60(38), 8145-8174.

- Ágai, B., Nádor, A., Proszenyák, Á., Tárkányi, G., & Faigl, F. (2003). A facile synthesis of 3-(substituted benzyl)piperidines. Tetrahedron Letters, 44(37), 7019-7021.

- O'Neil, M. J. (Ed.). (2013). The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals (15th ed.). Royal Society of Chemistry.

- Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. (2021). Molecules, 26(15), 4479.

- Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. (2017). International Journal of Organic Chemistry, 7(3), 265-277.

- Synthesis of Trifluoromethyl Ketones from Carboxylic Acids: 4-(3,4-Dibromophenyl)-1,1,1-trifluoro-4-methylpentan-2-one. (2014). Organic Syntheses, 91, 1-13.

- Real-Time Spectroscopic Analysis Enabling Quantitative and Safe Consumption of Fluoroform during Nucleophilic Trifluoromethylation. (2018). Organic Process Research & Development, 22(1), 118-124.

- TCI Chemicals. (2021).

- Application Notes: Mass Spectrometry Fragmentation of Novel Piperidine Deriv

- EP1261398A2 - Use of fluorinated ketones in fire extinguishing compositions. (2002).

- Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease. (2023). Bioorganic & Medicinal Chemistry, 80, 117181.

- Antimicrobial activity of trifluoromethyl ketones and their synergism with promethazine. (2001). International Journal of Antimicrobial Agents, 18(2), 145-149.

- Piperidine ester derivatives in mass spectrometric analysis of fatty acids from human serum phospholipids and cholesteryl esters. (1995). Journal of Mass Spectrometry, 30(6), 837-844.

-

PubChem. (n.d.). 1-(1-Benzyl-1H-indol-3-yl)-2,2,2-trifluoroethanone. Retrieved from [Link]

- Direct Difunctionalization of Unsaturated Peptides: A Strategy for Concurrent Incorporation of Trifluoromethyl and Alkynyl Groups. (2022). Organic Letters, 24(35), 6436–6441.

- Fisher Scientific. (2021).

- Orally Active Trifluoromethyl Ketone Inhibitors of Human Leukocyte Elastase. (1991). Journal of Medicinal Chemistry, 34(1), 394-407.

- Strategies and Tools for Structure Determination of Natural Products Using Modern Methods of NMR Spectroscopy. (2005).

- Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and stereoisomeric piperidine-3,4-dicarboxylic acid dimethyl esters. (2016). Organic & Biomolecular Chemistry, 14(4), 1349-1360.

- Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. (2017). SciSpace.

- Electron-Deficient Fluoroarene-Mediated Synthesis of Trifluoromethyl Ketones from Carboxylic Acids. (2023). Organic Letters, 25(7), 1134–1139.

- Trifluoromethyl ketones: properties, preparation, and application. (2013).

- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (2022). Molecules, 27(19), 6296.

- Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. (2022). ACS Chemical Health & Safety, 29(1), 2-15.

- Apollo Scientific. (2023).

- NMR methods for the analysis of mixtures. (2022). Chemical Society Reviews, 51(23), 9575-9596.

- Synthesis and Structure−Activity Relationships of 1-Aralkyl-4-Benzylpiperidine and 1-Aralkyl-4-Benzylpiperazine Derivatives as Potent σ Ligands. (1996). Journal of Medicinal Chemistry, 39(10), 1938-1946.

-

Michigan State University Department of Chemistry. (n.d.). NMR Spectroscopy. Retrieved from [Link]

-

NIST. (n.d.). Piperidine. Retrieved from [Link]

- Penta. (2022).

- Sigma-Aldrich. (2022).

- Euralarm. (2022). Guidance on Fluorinated gases (F-gas)

- Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. (2019). Journal of Mass Spectrometry, 54(1), 38-47.

- Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoacylglycerol lipase (MAGL) inhibitors. (2020). European Journal of Medicinal Chemistry, 187, 111952.

- The Role of Piperidine Derivatives in Modern Drug Discovery. (2023). Tocopharm.

- Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoacylglycerol lipase (MAGL) inhibitors. (2020). European Journal of Medicinal Chemistry, 187, 111952.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoacylglycerol lipase (MAGL) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Trifluoromethyl ketones: properties, preparation, and application - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. mdpi.com [mdpi.com]

- 8. NMR Spectroscopy [www2.chemistry.msu.edu]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. tcichemicals.com [tcichemicals.com]

- 13. chemscene.com [chemscene.com]

- 14. euralarm.org [euralarm.org]

"1-(1-Benzylpiperidin-3-yl)-2,2,2-trifluoroethanone" molecular weight

An In-depth Technical Guide to 1-(1-Benzylpiperidin-3-yl)-2,2,2-trifluoroethanone: Synthesis, Characterization, and Application

Executive Summary: This technical guide provides a comprehensive overview of this compound, a fluorinated synthetic intermediate of significant interest to medicinal chemists and drug development professionals. While not extensively cataloged in public databases, its molecular architecture, combining the privileged N-benzylpiperidine scaffold with an electrophilic trifluoromethyl ketone, marks it as a highly valuable building block for novel therapeutics. This document details its fundamental physicochemical properties, including its calculated molecular weight, proposes a robust synthetic pathway from a readily available precursor, outlines a rigorous analytical workflow for structural verification and quality control, and discusses its potential applications in modern drug discovery.

Introduction: A Convergence of Privileged Scaffolds

In the landscape of medicinal chemistry, the strategic combination of well-established pharmacophores is a cornerstone of rational drug design. This compound emerges as a molecule of interest precisely because it embodies this principle. It integrates two critical structural motifs:

-

The N-Benzylpiperidine Core: This three-dimensional, flexible scaffold is prevalent in a multitude of approved drugs and clinical candidates.[1] Its tertiary amine can be protonated at physiological pH, allowing for ionic interactions, while the benzyl group provides a handle for crucial cation-π or hydrophobic interactions with target proteins. Medicinal chemists frequently utilize this motif to optimize efficacy, stereochemistry, and physicochemical properties.[1]

-

The Trifluoromethyl Ketone Moiety: The incorporation of fluorine, and particularly the trifluoromethyl (CF3) group, is a widely adopted strategy to enhance metabolic stability, improve membrane permeability, and increase binding affinity. The trifluoromethyl ketone itself is a potent electrophile and a key functional group in a class of reversible covalent inhibitors, often forming stable hemiacetal or hemiketal adducts with serine, cysteine, or threonine residues in enzyme active sites.

The fusion of these two components in this compound creates a versatile intermediate, primed for elaboration into sophisticated drug candidates targeting a range of biological systems, particularly within the central nervous system (CNS).[2]

Physicochemical and Structural Properties

Given the sparse experimental data for this specific molecule in public repositories, its core properties are presented based on established chemical principles and computational predictions. The foundational property is its molecular weight, derived from its chemical formula: C₁₄H₁₇F₃NO.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₇F₃NO | Calculated |

| Average Molecular Weight | 272.29 g/mol | Calculated |

| Monoisotopic Mass | 272.1262 g/mol | Calculated |

| Topological Polar Surface Area (TPSA) | 20.3 Ų | Predicted |

| Calculated LogP (XLogP3-AA) | 2.8 | Predicted |

| Hydrogen Bond Donors | 0 | Predicted |

| Hydrogen Bond Acceptors | 2 (N, O) | Predicted |

| Rotatable Bonds | 3 | Predicted |

Table 1: Key Physicochemical Properties of this compound.

Proposed Synthesis: A Logic-Driven Approach

A robust and high-yielding synthesis is paramount for the utility of any chemical intermediate. The most logical and field-proven approach to synthesize this compound is through the mild oxidation of its corresponding secondary alcohol precursor, 1-(1-Benzylpiperidin-3-yl)-2,2,2-trifluoroethan-1-ol. This precursor is documented and available, making this a reliable and efficient transformation.[3]

Causality of Method Selection: The choice of an oxidation reaction is based on efficiency and predictability. Reagents such as Dess-Martin periodinane (DMP) or Swern oxidation conditions are exceptionally mild, operate at or below room temperature, and are known to minimize side reactions, which is critical when dealing with amine-containing substrates that can be sensitive to harsher oxidants. DMP is particularly favored in research settings for its operational simplicity and high yields.

Caption: Proposed synthetic workflow for the target compound.

Detailed Experimental Protocol: Dess-Martin Oxidation

This protocol is a self-validating system designed for a typical laboratory scale.

-

Preparation: To a solution of 1-(1-Benzylpiperidin-3-yl)-2,2,2-trifluoroethan-1-ol (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.1 M concentration) in a round-bottom flask under an inert atmosphere (N₂ or Ar), add sodium bicarbonate (NaHCO₃, 2.0 eq) to buffer the acidic byproducts.

-

Oxidation: Add Dess-Martin periodinane (1.2 eq) portion-wise to the stirred solution at room temperature. The reaction is typically complete within 1-3 hours.

-

Monitoring: Progress can be monitored by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., 30% Ethyl Acetate in Hexanes), observing the disappearance of the starting alcohol and the appearance of the more nonpolar ketone product.

-

Quenching: Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous sodium thiosulfate (Na₂S₂O₃). Stir vigorously for 15-20 minutes until the layers are clear.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with DCM.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The resulting crude oil is then purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Analytical Characterization and Quality Control

Rigorous characterization is essential to confirm the identity and purity of the synthesized intermediate. A multi-technique approach ensures a self-validating assessment of the final product.

Caption: A comprehensive analytical workflow for product validation.

-

Mass Spectrometry (MS): Electrospray ionization (ESI-MS) should show a prominent ion corresponding to the protonated molecule [M+H]⁺ at an m/z value matching the calculated exact mass (approx. 273.13).

-

NMR Spectroscopy:

-

¹H NMR: Will show characteristic signals for the aromatic protons of the benzyl group (~7.2-7.4 ppm), a singlet for the benzylic CH₂ protons, and complex multiplets for the piperidine ring protons.

-

¹³C NMR: The ketone carbonyl carbon will appear significantly downfield (~190-200 ppm), coupled to the fluorine atoms. The CF₃ carbon will appear as a quartet around 115-120 ppm due to C-F coupling.

-

¹⁹F NMR: Will exhibit a sharp singlet, confirming the presence of the chemically equivalent fluorine atoms of the CF₃ group.

-

-

Infrared (IR) Spectroscopy: A strong, sharp absorption band in the region of 1750-1770 cm⁻¹ is expected, which is characteristic of a trifluoromethyl ketone C=O stretch. The high frequency is due to the strong electron-withdrawing effect of the CF₃ group.

Protocol: Purity Determination by RP-HPLC

-

System: A standard High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Gradient: A linear gradient from 10% B to 95% B over 15 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Analysis: The sample, dissolved in acetonitrile, is injected. Purity is determined by the area percentage of the main product peak. A purity level of >95% is typically required for use in subsequent synthetic steps.

Applications in Drug Development

This compound is not an end-product but a versatile platform for further chemical elaboration.[4]

-

Precursor for Enzyme Inhibitors: The electrophilic ketone can be targeted by nucleophilic residues in enzyme active sites. It is a common precursor for inhibitors of proteases, esterases, and other hydrolases.

-

Scaffold for CNS Agents: The benzylpiperidine core is a well-established scaffold for agents targeting CNS receptors and transporters.[1][2] This intermediate allows for the introduction of the CF₃-ketone functionality into such molecules to modulate their activity and pharmacokinetic properties.

-

Derivatization: The ketone can be readily converted into other functional groups, such as hydrates, hemiaminals, oximes, or hydrazones, to explore a diverse chemical space and optimize structure-activity relationships (SAR).

Conclusion

This compound stands as a strategically designed chemical intermediate with high potential for drug discovery. Its synthesis is achievable through reliable and well-understood chemical transformations. The convergence of the pharmacologically relevant N-benzylpiperidine motif and the bio-enhancing trifluoromethyl ketone group provides researchers with a powerful tool for developing next-generation therapeutics. The methodologies and data presented in this guide offer a robust framework for its synthesis, characterization, and strategic deployment in research and development programs.

References

-

PubChem. 1-Benzyl-3-(1-hydroxy-2,2,2-trifluoroethyl)piperidine. National Center for Biotechnology Information. Available at: [Link]

-

PubChem. 1-(1-Benzyl-1H-indol-3-yl)-2,2,2-trifluoroethanone. National Center for Biotechnology Information. Available at: [Link]

-

Kumar, A., et al. (2024). N-Benzyl piperidine Fragment in Drug Discovery. ChemMedChem. Available at: [Link]

- Google Patents. CN105622444A - Preparation method for 1-benzyl-3-piperidone hydrochloride.

-

Ágai, B., et al. (2003). A facile synthesis of 3-(substituted benzyl)piperidines. ResearchGate. Available at: [Link]

-

ResearchGate. 1-(4-(6-Fluorobenzo [ d ] isoxazol-3-yl) piperidin-1-yl)-2-(4-(hydroxymethyl)-1 H -1,2,3-triazol-1-yl) ethanone: Synthesis, spectroscopic characterization, Hirshfeld surface analysis, cytotoxic studies and docking studies. Available at: [Link]

-

PubMed Central. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. Available at: [Link]

- Google Patents. CN105622444B - The preparation method of 1- benzyl -3- piperidone hydrochlorides.

-

PubChem. 1-[(3S)-1-Benzylpiperidin-3-Yl]ethanone. National Center for Biotechnology Information. Available at: [Link]

-

University of Pisa Institutional Repository. Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoa. Available at: [Link]

-

PubChem. (3-Fluoro-4-methoxyphenyl){1-[4-(4-hydroxybut-1-yn-1-yl)benzyl]piperidin-3-yl}methanone. National Center for Biotechnology Information. Available at: [Link]

-

PubChem. 1-(1-Benzylpiperidin-2-yl)-2,2,2-trifluoroethan-1-one. National Center for Biotechnology Information. Available at: [Link]

Sources

An In-Depth Technical Guide to 1-(1-Benzylpiperidin-3-yl)-2,2,2-trifluoroethan-1-one

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the novel compound 1-(1-benzylpiperidin-3-yl)-2,2,2-trifluoroethan-1-one . The information presented herein is intended to support research and development efforts in medicinal chemistry and drug discovery by elucidating the synthesis, physicochemical properties, and putative biological activities of this molecule.

Introduction

The convergence of the benzylpiperidine scaffold and a trifluoromethyl ketone moiety in 1-(1-benzylpiperidin-3-yl)-2,2,2-trifluoroethan-1-one presents a compelling case for its investigation as a potential therapeutic agent. The benzylpiperidine core is a well-established pharmacophore found in a multitude of clinically significant drugs, including analgesics and antipsychotics, owing to its ability to interact with various central nervous system (CNS) receptors.[1][2] The incorporation of a trifluoromethyl group is a widely employed strategy in medicinal chemistry to enhance metabolic stability, potency, and bioavailability of drug candidates.[3] This guide will delve into the scientific underpinnings of this unique chemical entity.

The confirmed IUPAC name for the topic compound is 1-(1-benzylpiperidin-3-yl)-2,2,2-trifluoroethan-1-one , and its associated CAS number is 1182349-49-0.[4]

Physicochemical Properties

While experimental data for 1-(1-benzylpiperidin-3-yl)-2,2,2-trifluoroethan-1-one is not extensively available, its physicochemical properties can be predicted using in silico models, which are crucial for assessing its drug-likeness and potential pharmacokinetic profile.[5][6][7]

| Property | Predicted Value | Significance in Drug Development |

| Molecular Formula | C₁₄H₁₆F₃NO | Defines the elemental composition and molecular weight. |

| Molecular Weight | 271.28 g/mol | Influences absorption and distribution. |

| LogP | ~2.5 - 3.5 | Indicates lipophilicity, affecting membrane permeability and solubility. |

| Topological Polar Surface Area (TPSA) | ~29.5 Ų | Correlates with passive molecular transport through membranes. |

| Hydrogen Bond Donors | 0 | Influences solubility and receptor binding. |

| Hydrogen Bond Acceptors | 2 (Nitrogen and Oxygen) | Influences solubility and receptor binding. |

| Rotatable Bonds | 3 | Relates to conformational flexibility and receptor binding. |

Note: These values are estimations from computational models and should be confirmed experimentally.

Synthesis and Characterization

A plausible synthetic route to 1-(1-benzylpiperidin-3-yl)-2,2,2-trifluoroethan-1-one can be conceptualized based on established methods for the synthesis of trifluoromethyl ketones and functionalization of piperidine rings.

Proposed Synthetic Pathway

A likely synthetic strategy involves the oxidation of the precursor alcohol, 1-(1-benzylpiperidin-3-yl)-2,2,2-trifluoroethanol. This precursor is commercially available or can be synthesized. The oxidation of this secondary alcohol to the corresponding ketone is a standard transformation in organic synthesis.

Alternatively, the target compound could be synthesized through the trifluoroacetylation of a suitable 1-benzylpiperidine-3-yl organometallic reagent or by the reaction of a 1-benzylpiperidine-3-carboxylic acid derivative with a trifluoromethylating agent.[1][8][9]

Experimental Protocol: Oxidation of 1-(1-benzylpiperidin-3-yl)-2,2,2-trifluoroethanol

This protocol is a generalized procedure and may require optimization.

-

Dissolution: Dissolve 1-(1-benzylpiperidin-3-yl)-2,2,2-trifluoroethanol (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Oxidizing Agent: Slowly add a solution of an appropriate oxidizing agent, such as pyridinium chlorochromate (PCC) or a Swern oxidation cocktail, to the reaction mixture at a controlled temperature (typically 0 °C to room temperature).

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.[10]

-

Work-up: Upon completion, quench the reaction by adding a suitable quenching agent. Extract the product into an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired 1-(1-benzylpiperidin-3-yl)-2,2,2-trifluoroethan-1-one.[10]

Characterization

The synthesized compound should be thoroughly characterized using modern analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR are essential to confirm the chemical structure and purity. The ¹⁹F NMR will show a characteristic signal for the CF₃ group.[11][12]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the elemental composition and molecular weight.

-

Infrared (IR) Spectroscopy: The IR spectrum will show a characteristic carbonyl (C=O) stretching frequency for the ketone.

-

Purity Analysis: High-performance liquid chromatography (HPLC) should be used to determine the purity of the final compound.

Putative Biological Activity and Mechanism of Action

The biological activity of 1-(1-benzylpiperidin-3-yl)-2,2,2-trifluoroethan-1-one is yet to be experimentally determined. However, based on its structural components, we can hypothesize its potential pharmacological profile.

Benzylpiperidine Core

The benzylpiperidine scaffold is known to interact with a variety of CNS receptors. Benzylpiperidine derivatives have been investigated as ligands for opioid and sigma receptors, suggesting potential applications in pain management.[13][14] Furthermore, some derivatives exhibit activity at dopamine and serotonin transporters, indicating a possible role in modulating neurotransmission.[15]

Trifluoromethyl Ketone Moiety

The trifluoromethyl ketone group is a potent electrophile and can act as a transition-state analog inhibitor of various enzymes, particularly serine and cysteine proteases. This functionality is also known to enhance the metabolic stability of molecules by blocking sites of oxidative metabolism. The bioisosteric replacement of a methyl group with a trifluoromethyl group can significantly alter the electronic properties and binding interactions of a molecule, often leading to increased potency.[3][16]

Hypothesized Mechanism of Action

Given the dual nature of its structure, 1-(1-benzylpiperidin-3-yl)-2,2,2-trifluoroethan-1-one could exhibit a polypharmacological profile. It may act as a modulator of CNS receptors due to the benzylpiperidine moiety, while the trifluoromethyl ketone could confer inhibitory activity against specific enzymes. The synergistic action of these two pharmacophores could lead to novel therapeutic effects, potentially in the areas of analgesia, neurodegenerative diseases, or inflammatory disorders.

Future Directions and Experimental Design

To validate the hypotheses presented in this guide, a systematic experimental evaluation is necessary.

In Vitro Assays

-

Receptor Binding Assays: Determine the binding affinity of the compound for a panel of CNS receptors, including opioid, sigma, dopamine, and serotonin receptors.

-

Enzyme Inhibition Assays: Screen the compound against a panel of relevant enzymes, such as proteases and hydrolases, to identify potential inhibitory activity.

-

Cell-Based Assays: Evaluate the functional activity of the compound in cell lines expressing the identified target receptors or enzymes. Assess downstream signaling pathways to elucidate the mechanism of action.

In Vivo Studies

-

Pharmacokinetic Profiling: Determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compound in animal models.

-

Efficacy Studies: Evaluate the therapeutic potential of the compound in relevant animal models of pain, neurodegeneration, or inflammation.

-

Toxicology Studies: Assess the safety profile of the compound through acute and chronic toxicity studies.

Conclusion

1-(1-benzylpiperidin-3-yl)-2,2,2-trifluoroethan-1-one is a promising, yet underexplored, chemical entity with the potential for significant biological activity. The strategic combination of a privileged benzylpiperidine scaffold with a metabolically robust and functionally versatile trifluoromethyl ketone group warrants further investigation. This technical guide provides a foundational framework for researchers to embark on the synthesis, characterization, and biological evaluation of this intriguing molecule, with the ultimate goal of unlocking its therapeutic potential.

References

A comprehensive list of references will be compiled upon the completion of experimental validation and further literature review. The citations provided throughout this document are indicative of the foundational knowledge upon which this guide is built.

Sources

- 1. researchgate.net [researchgate.net]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. In silico prediction of some pharmacokinetic, safety, biological activity and molecular docking studies of 1-piperazine indole hybrid with nicotinic amide and nicotinic acid and their analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 7. sciensage.info [sciensage.info]

- 8. Trifluoromethyl ketone synthesis [organic-chemistry.org]

- 9. BJOC - Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system [beilstein-journals.org]

- 10. Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. 1-Benzylpiperazine(2759-28-6) 1H NMR spectrum [chemicalbook.com]

- 13. Benzylpiperidine derivatives as new dual μ-opioid and σ1 receptor ligands with potent antinociceptive effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. 2-Benzylpiperidine - Wikipedia [en.wikipedia.org]

- 16. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]

An In-depth Technical Guide to 1-(1-Benzylpiperidin-3-yl)-2,2,2-trifluoroethanone: Synthesis, Properties, and Medicinal Chemistry Context

This technical guide provides a comprehensive overview of 1-(1-Benzylpiperidin-3-yl)-2,2,2-trifluoroethanone, a molecule of significant interest in contemporary drug discovery. We will delve into its structural components, physicochemical properties, a proposed synthetic pathway with detailed protocols, and its potential therapeutic applications. This document is intended for researchers, medicinal chemists, and professionals in drug development who are exploring novel scaffolds for neurologically active agents and other therapeutic targets.

Introduction: Deconstructing a Privileged Scaffold

This compound is a synthetic compound that marries two powerful structural motifs frequently employed in medicinal chemistry: the N-benzylpiperidine core and a trifluoromethyl ketone moiety. The synergy of these components offers a unique combination of properties that are highly desirable in the design of novel therapeutic agents.

The N-benzylpiperidine fragment is recognized as a "privileged scaffold" in drug discovery due to its structural flexibility and three-dimensional character.[1] This motif is prevalent in numerous approved drugs and clinical candidates, where it often provides crucial cation-π interactions with target proteins and serves as a versatile anchor for optimizing efficacy and physicochemical properties.[1][2]

The trifluoromethyl group (CF3) is a bioisostere for various functionalities and is widely incorporated into drug candidates to enhance metabolic stability, binding affinity, and lipophilicity.[3] The strong carbon-fluorine bonds are resistant to metabolic degradation, and the group's electron-withdrawing nature can significantly influence the acidity of adjacent protons and the overall electronic profile of the molecule.[3] The trifluoroethanone group, in particular, can act as a potent hydrogen bond acceptor and may participate in covalent or hemiacetal interactions with biological targets.

This guide will provide a detailed exploration of the synthesis and properties of the title compound, offering valuable insights for its potential exploitation in drug discovery programs.

Physicochemical and Structural Properties

The fundamental properties of this compound are summarized below. These values are critical for predicting its behavior in biological systems and for designing experimental protocols.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₆F₃NO | [4] |

| Molecular Weight | 271.28 g/mol | [4] |

| Canonical SMILES | FC(F)(F)C(C1CN(CC2=CC=CC=C2)CCC1)=O | [4] |

| IUPAC Name | 1-(1-benzylpiperidin-3-yl)-2,2,2-trifluoroethan-1-one | [4] |

| CAS Number | 1182349-49-0 |

Note: Some properties may be computationally predicted.

Proposed Synthetic Pathway

Caption: Proposed multi-stage synthesis of the target compound.

Stage 1: Synthesis of 1-Benzyl-3-piperidone Hydrochloride

The synthesis of the piperidone core can be achieved via a multi-step sequence, as detailed in the patent literature, involving the formation of N-benzylglycine ethyl ester, subsequent alkylation, Dieckmann condensation, and final hydrolysis and decarboxylation.[1]

Step-by-Step Protocol:

-

Preparation of N-benzylglycine ethyl ester: Benzylamine is reacted with ethyl chloroacetate in the presence of a base (e.g., triethylamine) and a phase-transfer catalyst (e.g., tetrabutylammonium hydrogen sulfate) in an organic solvent like acetonitrile.[1]

-